N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide
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Overview
Description
The compound “N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide” is a complex organic molecule. It contains an adamantane core, which is a type of diamondoid and is known for its stability and unique geometric structure . The adamantane core is attached to a 2-methylphenyl group and a 2,4-dimethoxybenzamide group.
Synthesis Analysis
While the specific synthesis process for this compound is not available, the synthesis of similar N-adamantylated amides has been reported . These compounds are typically synthesized from 1-adamantyl nitrate in sulfuric acid media .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the adamantane core and the various functional groups. Adamantane is known for its stability and resistance to heat and chemical reactions .
Scientific Research Applications
Anti-Dengue Virus Activity
The compound has structural similarities with known Dengue Virus (DENV) inhibitors, such as amantadine and benzsulfonamide derivatives . It has shown significant anti-DENV serotype 2 activity and low cytotoxicity .
Antimicrobial Activity
Adamantane derivatives, including this compound, have been studied for their antimicrobial activities . They have shown potential in combating a range of Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungus Candida albicans .
Anti-Proliferative Activity
The compound has also been investigated for its anti-proliferative activities . This makes it a potential candidate for cancer research and treatment .
4. Use in Synthesis of Biomimetic Chelating Ligands This compound and its derivatives have the potential to be used as precursors to the synthesis of biomimetic chelating ligands . These ligands can mimic the binding sites of biological macromolecules, making them useful in various biochemical applications .
5. Building Blocks for Conformationally Restricted Peptidomimetics The compound could be considered as a building block for the synthesis of conformationally restricted peptidomimetics . These peptidomimetics can mimic the structure and function of peptides, making them useful in drug discovery .
Use in Radiopharmaceuticals
Due to their strong coordination ability towards a wide range of cations including transition metals and lanthanides, DOTA and its derivatives (which this compound could potentially be a part of) are widely used in the construction of a wide variety of functional molecules for applications in biomedicine, such as therapeutic radiopharmaceuticals .
Mechanism of Action
Target of Action
Related compounds with adamantane moieties have been studied for their anti-dengue virus (denv) activity . The adamantane structure is known to interact with viral proteins, inhibiting their function and thus the replication of the virus .
Mode of Action
This interaction could inhibit the activity of the target proteins, leading to a decrease in viral replication if the target is a viral protein .
Biochemical Pathways
Given the potential anti-viral activity, it’s likely that the compound affects pathways related to viral replication and protein synthesis .
Result of Action
If the compound does indeed inhibit viral replication as suggested, the result would be a decrease in viral load and potentially a reduction in the severity of viral infections .
properties
IUPAC Name |
N-[4-(1-adamantyl)-2-methylphenyl]-2,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-16-8-20(26-13-17-9-18(14-26)11-19(10-17)15-26)4-7-23(16)27-25(28)22-6-5-21(29-2)12-24(22)30-3/h4-8,12,17-19H,9-11,13-15H2,1-3H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPWXDYGTDHITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C5=C(C=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide |
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